REACTION_CXSMILES
|
[CH3:1][CH:2](C)[C:3]([O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15]CC2C=CC=CC=2)=[CH:11][CH:10]=1)([CH3:7])[C:4]([O-:6])=[O:5].[CH3:24]O>[Pd]>[OH:15][C:12]1[CH:13]=[CH:14][C:9]([O:8][C:3]([CH3:7])([CH2:2][CH3:1])[C:4]([O:6][CH3:24])=[O:5])=[CH:10][CH:11]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to afford thick oily residue (21 g, quantitative)
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(OC(C(=O)OC)(CC)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2](C)[C:3]([O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15]CC2C=CC=CC=2)=[CH:11][CH:10]=1)([CH3:7])[C:4]([O-:6])=[O:5].[CH3:24]O>[Pd]>[OH:15][C:12]1[CH:13]=[CH:14][C:9]([O:8][C:3]([CH3:7])([CH2:2][CH3:1])[C:4]([O:6][CH3:24])=[O:5])=[CH:10][CH:11]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to afford thick oily residue (21 g, quantitative)
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(OC(C(=O)OC)(CC)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |